molecular formula C5H7O4- B590815 2-Oxobutyl carbonate CAS No. 128765-74-2

2-Oxobutyl carbonate

Cat. No.: B590815
CAS No.: 128765-74-2
M. Wt: 131.107
InChI Key: PPCFMSAVVBIKCV-UHFFFAOYSA-M
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Description

2-Oxobutyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H7O4- and its molecular weight is 131.107. The purity is usually 95%.
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Properties

CAS No.

128765-74-2

Molecular Formula

C5H7O4-

Molecular Weight

131.107

IUPAC Name

2-oxobutyl carbonate

InChI

InChI=1S/C5H8O4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

PPCFMSAVVBIKCV-UHFFFAOYSA-M

SMILES

CCC(=O)COC(=O)[O-]

Synonyms

Carbonic acid, methyl 2-oxopropyl ester (9CI)

Origin of Product

United States

Chemical Reactions Analysis

1.1. Hydrolysis Reactions

2-Oxobutyl carbonate undergoes hydrolysis under acidic or basic conditions to yield carbonic acid derivatives and corresponding alcohols or ketones:

  • Acidic Hydrolysis :
    R O CO O R +H3O+R OH+R OH+CO2\text{R O CO O R }+\text{H}_3\text{O}^+\rightarrow \text{R OH}+\text{R OH}+\text{CO}_2
    This reaction proceeds via protonation of the carbonate oxygen, followed by nucleophilic attack by water .

  • Basic Hydrolysis :
    R O CO O R +OHR O+R OH+CO32\text{R O CO O R }+\text{OH}^-\rightarrow \text{R O}^-+\text{R OH}+\text{CO}_3^{2-}
    Base-mediated cleavage involves deprotonation and fragmentation of the carbonate backbone .

Key Data:

ConditionTemperature (°C)Rate Constant (s⁻¹)Major Product
pH 2251.2×1041.2\times 10^{-4}Butanone + CO₂
pH 12253.8×1023.8\times 10^{-2}Sodium carbonate + 2-oxobutanol

1.2. Nucleophilic Substitution

The carbonate group acts as a leaving group in nucleophilic displacement reactions. Common nucleophiles include amines, thiols, and alkoxides:

  • Aminolysis :
    R O CO O R +R NH2R NH CO O R+R OH\text{R O CO O R }+\text{R NH}_2\rightarrow \text{R NH CO O R}+\text{R OH}
    This reaction is catalyzed by proline in cyclic carbonate solvents, achieving yields up to 85% .

  • Alcoholysis :
    R O CO O R +R OHR O CO O R+R OH\text{R O CO O R }+\text{R OH}\rightarrow \text{R O CO O R}+\text{R OH}
    Transesterification occurs under mild conditions (e.g., KI catalysis at 60°C) .

1.3. Oxidation and Reduction

Redox reactions modify the oxobutyl moiety while retaining the carbonate functionality:

  • Oxidation :
    2 Oxobutyl carbonateKMnO43 Oxopentanoic acid carbonate\text{2 Oxobutyl carbonate}\xrightarrow{\text{KMnO}_4}\text{3 Oxopentanoic acid carbonate}
    Manganese-based oxidants selectively target the α-carbon.

  • Reduction :
    2 Oxobutyl carbonateNaBH42 Hydroxybutyl carbonate\text{2 Oxobutyl carbonate}\xrightarrow{\text{NaBH}_4}\text{2 Hydroxybutyl carbonate}
    Sodium borohydride reduces the ketone to a secondary alcohol without affecting the carbonate group .

2.1. Carbonate Esterification

Reaction of 2-oxobutanol with chloroformates in the presence of a base:
Cl CO O R+HO CH2 2 CO R Et3NR O CO O CH2 2 CO R \text{Cl CO O R}+\text{HO CH}_2\text{ }_2\text{ CO R }\xrightarrow{\text{Et}_3\text{N}}\text{R O CO O CH}_2\text{ }_2\text{ CO R }
Yields exceed 90% when using triethylamine as a proton scavenger .

2.2. CO₂ Insertion

Catalytic fixation of CO₂ into epoxides followed by oxidation:
Epoxide+CO2KI PEGCyclic carbonateCrO32 Oxobutyl carbonate\text{Epoxide}+\text{CO}_2\xrightarrow{\text{KI PEG}}\text{Cyclic carbonate}\xrightarrow{\text{CrO}_3}\text{2 Oxobutyl carbonate}
This method leverages sustainable CO₂ utilization and achieves 75% efficiency .

Q & A

Q. What guidelines ensure ethical reporting of this compound research?

  • Methodological Answer : Disclose synthetic yields, purity data, and failed experiments transparently. Adhere to journal standards (e.g., Beilstein Journal guidelines) for experimental reproducibility and data archiving .

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